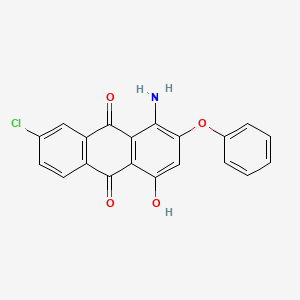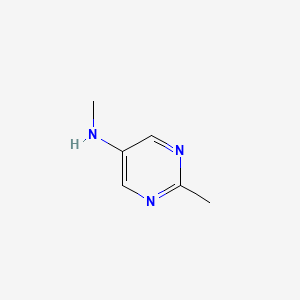![molecular formula C9H5NO4S2 B13123946 5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a nitro group at the 5’ position and a carboxylic acid group at the 5 position makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid typically involves the nitration of 2,2’-bithiophene followed by carboxylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles.
Coupling Reactions: Alcohols, amines, and coupling agents like DCC (dicyclohexylcarbodiimide).
Major Products Formed:
Reduction: 5’-Amino-[2,2’-bithiophene]-5-carboxylic acid.
Substitution: Various substituted bithiophenes.
Coupling: Esters and amides of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties .
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile candidate for drug design .
Industry: In the industrial sector, 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the electronic properties of the compound. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
5,5’-Dibromo-2,2’-bithiophene: This compound has bromine atoms instead of a nitro group and is used in the synthesis of semiconducting materials.
2,2’-Bithiophene-5-boronic acid pinacol ester: This compound contains a boronic acid group and is used in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 5’-Nitro-[2,2’-bithiophene]-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H5NO4S2 |
|---|---|
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
5-(5-nitrothiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO4S2/c11-9(12)7-2-1-5(15-7)6-3-4-8(16-6)10(13)14/h1-4H,(H,11,12) |
Clave InChI |
JYEWNVNJFAEGRV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


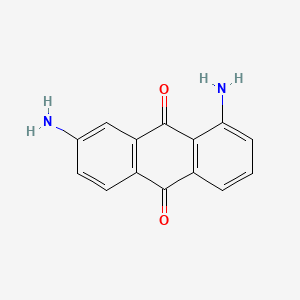

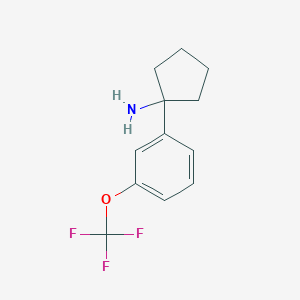
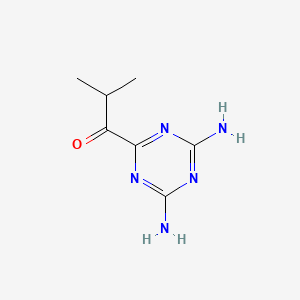
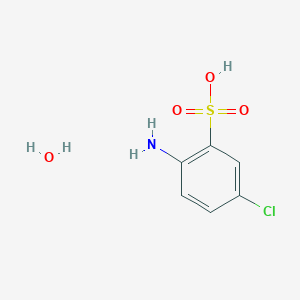
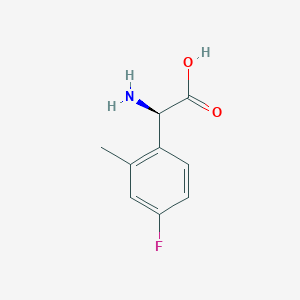
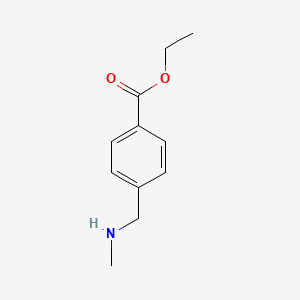
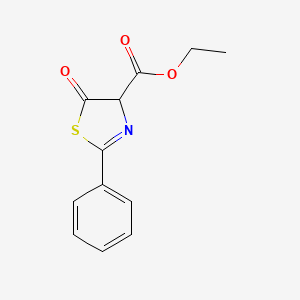


![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
